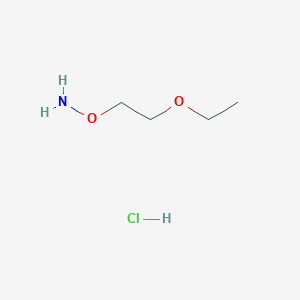
(4-Chloro-3-nitrophenoxy)acetic acid
説明
“(4-Chloro-3-nitrophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6ClNO5 and a molecular weight of 231.59 . It shares the structure of phenoxyacetic acid .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-nitrophenoxy)acetic acid” consists of an acetic acid molecule attached to a nitrophenol molecule via an ether linkage . The nitrophenol molecule is substituted with a chlorine atom .Physical And Chemical Properties Analysis
“(4-Chloro-3-nitrophenoxy)acetic acid” has a predicted boiling point of 420.5±30.0 °C and a predicted density of 1.560±0.06 g/cm3 . Its pKa is predicted to be 2.92±0.10 .科学的研究の応用
Synthesis and Chemical Properties
- (4-Chloro-3-nitrophenoxy)acetic acid and related compounds have been explored for their synthesis and chemical properties. For instance, 2-(2-nitrophenoxy) acetic acid, synthesized through a three-step process involving 2-nitrophenol, has shown practicality in industrial processes due to its mild reaction conditions and the affordability of reagents (H. Dian, 2012).
Applications in Organic Chemistry
- Research into (4-nitrophenoxy)ethylene oxide, a compound closely related to (4-chloro-3-nitrophenoxy)acetic acid, has provided insights into its behavior under different catalytic conditions, contributing to the understanding of reaction mechanisms in organic chemistry (D. S. Shipley et al., 1994).
Complex Formation and Reactivity
- Studies on the aggregation and complex formation of (4-nitrophenoxy)acetic acid derivatives, such as its dioxomolybdenum(VI) complex, have been conducted. These investigations focus on the structural characterization and the unique reactivity of these complexes (Xiao-qiang He, 2013).
Environmental Analysis and Remediation
- The development of techniques for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid (MCPA) in complex matrices, like biological and environmental samples, highlights the role of (4-chloro-3-nitrophenoxy)acetic acid in environmental science and public health (F. Omidi et al., 2014).
Photoaffinity Labeling
- Derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid have been synthesized for use in photoaffinity labeling, a method crucial in studying biomolecular interactions. These compounds offer an alternative to traditional radioactive techniques in labeling methodologies (Y. Hatanaka et al., 1989).
Electrochemical Sensing
- Research on the electrochemical detection of 4-chloro-2-methylphenoxyacetic acid (MCPA) using glassy carbon electrodes has demonstrated its potential applications in environmental monitoring and pollution control (Tian Yu et al., 2022).
Safety And Hazards
“(4-Chloro-3-nitrophenoxy)acetic acid” is considered hazardous and precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes . It has been associated with various hazard statements including H315 (causes skin irritation), H332 (harmful if inhaled), H319 (causes serious eye irritation), H312 (harmful in contact with skin), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) .
特性
IUPAC Name |
2-(4-chloro-3-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-6-2-1-5(15-4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWXLRSQALFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632263 | |
| Record name | (4-Chloro-3-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenoxy)acetic acid | |
CAS RN |
89894-13-3 | |
| Record name | (4-Chloro-3-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-nitrophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)
![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)
![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)








![3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3058460.png)